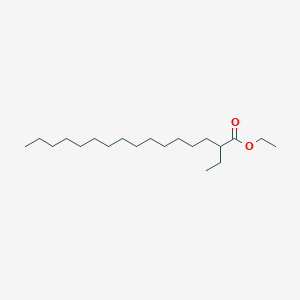

Ethyl 2-ethylhexadecanoate

Description

Properties

CAS No. |

70116-75-5 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

ethyl 2-ethylhexadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(5-2)20(21)22-6-3/h19H,4-18H2,1-3H3 |

InChI Key |

ZRTWWOONXPFICO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Ethylhexadecanoate

Esterification Reactions for Branched Long-Chain Fatty Acids

The formation of ethyl 2-ethylhexadecanoate is achieved through the esterification of 2-ethylhexadecanoic acid with ethanol (B145695). This reaction, which involves the combination of a carboxylic acid and an alcohol to form an ester and water, can be facilitated by various catalytic methods. libretexts.orgchemguide.co.uk The reaction is reversible and typically requires a catalyst to proceed at a practical rate. libretexts.orgchemguide.co.uk

The direct esterification of a fatty acid with an alcohol is a common method for producing esters of higher alcohols (>C4). icm.edu.pl This process can be catalyzed by both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis : Strong mineral acids, such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are traditional and effective homogeneous catalysts for esterification. libretexts.orgchemguide.co.ukasianpubs.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol. asianpubs.org To drive the reversible reaction towards the product, the water formed is typically removed. chemguide.co.uk Metal salts, particularly ferric chloride hexahydrate (FeCl₃·6H₂O), have also been identified as highly active homogeneous catalysts for the esterification of long-chain fatty acids. researchgate.net

Heterogeneous Catalysis : To overcome issues associated with homogeneous catalysts, such as corrosion and difficult separation, solid acid catalysts are employed. core.ac.uk These heterogeneous catalysts are easily separated from the reaction mixture and can often be regenerated and reused. icm.edu.plcore.ac.uk Examples include sulfonic acid-based ion-exchange resins and sulfated metal oxides like sulfated zirconia. icm.edu.plcore.ac.ukgoogle.com These catalysts have shown good activity in the esterification of fatty acids with higher alcohols like 2-ethylhexanol. icm.edu.pl

Table 1: Comparison of Catalytic Esterification Methods

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Concentrated H₂SO₄, FeCl₃·6H₂O | High reaction rates, effective for various substrates. asianpubs.orgresearchgate.net | Corrosive, difficult to separate from product, potential for side reactions. core.ac.uk |

| Heterogeneous | Sulfonic acid resins, Sulfated Zirconia | Easily separable and reusable, less corrosive, environmentally friendlier process. icm.edu.plcore.ac.uk | Can be less selective, potentially lower activity than homogeneous catalysts. core.ac.uk |

An alternative "green" approach to chemical catalysis is the use of enzymes, specifically lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), for ester synthesis. researchgate.netmdpi.com Lipases can catalyze esterification reactions in non-aqueous or low-water environments, shifting their natural hydrolytic function towards synthesis. researchgate.net

This biocatalytic route offers several advantages, including high selectivity (regio- and stereoselectivity), which results in fewer by-products, and mild reaction conditions (lower temperature and pressure). researchgate.net Immobilized lipases are frequently used to enhance stability and allow for easy separation and reuse. mdpi.comresearchgate.net Lipases from various microbial sources, such as Candida species, are effective for this purpose. researchgate.netresearchgate.net For instance, the enzymatic synthesis of 2-ethylhexyl palmitate, a structurally similar ester, has been successfully achieved using immobilized lipase (B570770) from Candida sp. 99-125, reaching a high degree of conversion under optimized conditions. researchgate.net The synthesis of ethylhexadecanoate has also been studied using Chromobacterium viscosum lipase in microemulsion systems. nih.gov

Synthesis of the 2-Ethylhexadecanoic Acid Moiety

The branched carboxylic acid, 2-ethylhexadecanoic acid, is the structural backbone of the target ester. Its synthesis is analogous to the production of other 2-alkyl branched carboxylic acids.

The industrial synthesis of 2-alkyl branched acids like 2-ethylhexanoic acid provides a model pathway for producing 2-ethylhexadecanoic acid. wikipedia.org This process typically begins with a shorter-chain aldehyde. For 2-ethylhexanoic acid, the process starts with propylene, which is converted to butyraldehyde (B50154). wikipedia.orgwikipedia.org The key steps are:

Aldol (B89426) Condensation : Two molecules of an aldehyde (e.g., butyraldehyde for 2-EHA, or the corresponding C8 aldehyde, octanal, for the C16 acid) undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde (e.g., 2-ethylhexenal). wikipedia.orgwikipedia.org

Hydrogenation : The resulting unsaturated aldehyde is hydrogenated to produce the saturated branched aldehyde (e.g., 2-ethylhexanal). wikipedia.orgwikipedia.org

Oxidation : The branched aldehyde is then oxidized to the final branched carboxylic acid (e.g., 2-ethylhexanoic acid). wikipedia.orggoogle.commdpi.com This oxidation can be carried out using air or oxygen, often in the presence of catalysts like manganese or cobalt salts to achieve high yield and selectivity. mdpi.com

Alternative laboratory-scale syntheses for branched fatty acids have also been developed, such as the alkylation and subsequent hydrolysis of oxazolines or syntheses starting from thiophene (B33073) derivatives followed by desulfurization. scispace.com

Table 2: General Industrial Synthesis Pathway for 2-Alkyl Carboxylic Acids

| Step | Reaction | Reactant(s) | Product |

|---|---|---|---|

| 1 | Aldol Condensation | Aldehyde | α,β-Unsaturated Aldehyde |

| 2 | Hydrogenation | α,β-Unsaturated Aldehyde | Saturated Branched Aldehyde |

| 3 | Oxidation | Saturated Branched Aldehyde | Branched Carboxylic Acid |

Reactivity and Degradation Pathways of Branched Fatty Acid Ethyl Esters

The primary degradation pathway for this compound, like other esters, is hydrolysis, which breaks the ester bond to yield the parent carboxylic acid and alcohol.

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process is reversible and reaches equilibrium.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (ethoxide in this case) as a leaving group. masterorganicchemistry.com The resulting carboxylic acid is immediately deprotonated by the strong base (alkoxide) present, driving the reaction to completion. masterorganicchemistry.com An acidic workup is required to neutralize the carboxylate salt and obtain the free carboxylic acid. masterorganicchemistry.com

For branched fatty acid esters, the rate of hydrolysis can be influenced by steric hindrance. The presence of the ethyl group at the alpha-carbon (C2) can sterically hinder the approach of the nucleophile to the carbonyl carbon, which may result in a slower hydrolysis rate compared to its linear isomer, ethyl stearate. europa.eu In biological systems, fatty acid ethyl esters (FAEEs) are known to be rapidly hydrolyzed by enzymes such as carboxyl ester lipase. physiology.orgnih.govacs.org

Oxidation and Transesterification Reactions of Ethyl Esters

The chemical reactivity of ethyl esters, including branched-chain esters like this compound, is largely dictated by the ester functional group. This section explores two key chemical transformations: oxidation and transesterification, with a focus on their mechanisms and the resulting products. While specific research on this compound is limited, the principles of these reactions can be understood through studies on analogous straight-chain and other branched-chain esters.

Oxidation of Ethyl Esters

The oxidation of esters can occur through various pathways, often influenced by the presence of unsaturation, the nature of the alkyl chains, and the reaction conditions. For saturated branched-chain esters such as this compound, oxidation typically requires strong oxidizing agents or specific catalytic systems.

In biological systems and certain chemical environments, the oxidation of fatty acid esters can lead to the formation of a variety of products. For instance, the oxidation of branched-chain fatty acids, the precursors to their corresponding esters, proceeds via pathways that can differ from the typical beta-oxidation of straight-chain fatty acids. smpdb.ca This often involves an initial alpha-oxidation step to handle the branching point. smpdb.ca

In the context of wine aging, the oxidation of volatile aroma esters, including various ethyl esters, has been studied. This process can lead to a decrease in the concentration of these esters, affecting the sensory profile of the wine. The oxidation can be influenced by factors such as the presence of oxygen and metal ions. While these studies primarily focus on shorter-chain esters, the fundamental principles of oxidative degradation are applicable.

Research on the oxidation of fatty acid ethyl esters (FAEEs) is also relevant in the context of biodiesel stability. Oxidation can lead to the formation of hydroperoxides, aldehydes, and carboxylic acids, which can compromise fuel quality. acs.org The presence of a branch in the fatty acid chain, as in this compound, can influence the rate and products of oxidation compared to its linear isomers.

A summary of potential oxidation products from a generic ethyl ester under different conditions is presented in the table below.

| Oxidizing Agent/Condition | Potential Products |

| Strong chemical oxidants | Carboxylic acids, ketones |

| Autoxidation (air) | Hydroperoxides, aldehydes, shorter-chain esters |

| Enzymatic oxidation | Hydroxylated derivatives, epoxides |

Transesterification Reactions of Ethyl Esters

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group of an ester with another alcohol. This equilibrium reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R'-OH) would yield a new 2-ethylhexanoate (B8288628) ester and ethanol.

The general equation for the transesterification of this compound is: this compound + R'-OH ⇌ R'-2-ethylhexanoate + Ethanol

The reaction kinetics and equilibrium position are influenced by several factors, including the nature of the alcohol, the catalyst, temperature, and the removal of one of the products.

Studies on the transesterification of various ethyl alkanoates have provided insights into the effect of the alkyl chain structure on reaction rates. For example, research on the transesterification of palm oil methyl ester with 2-ethylhexanol to produce palm oil-based ethylhexyl esters has demonstrated the feasibility of such reactions with branched alcohols. jst.go.jpresearchgate.net

Furthermore, the synthesis of other 2-ethylhexanoate esters, such as triethylene glycol bis(2-ethylhexanoate), often involves the transesterification of a simpler ester like methyl 2-ethylhexanoate. google.comgoogle.comgoogleapis.com These processes highlight the industrial relevance of transesterification for producing a variety of esters from a common precursor. For instance, the transesterification of methyl-2-ethylhexanoate with triethylene glycol can be efficiently catalyzed by carbonate salts like potassium carbonate. google.comgoogleapis.com

The table below summarizes key parameters and findings from studies on the transesterification of related esters.

| Reactants | Catalyst | Key Findings | Reference |

| Palm oil methyl ester and 2-ethylhexanol | Not specified | Production of palm oil-based ethylhexyl ester with 98% yield in under 30 minutes. | jst.go.jpresearchgate.net |

| Methyl-2-ethylhexanoate and triethylene glycol | K₂CO₃ | High yield (98.9 wt%) and selectivity for triethylene glycol di-2-ethylhexanoate. | google.comgoogleapis.com |

| 2-ethylhexanoic acid and 2-ethyl-1-hexanol (Esterification) | Novozym 435 (immobilized lipase) | The reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the acid. | researchgate.net |

It is important to note that while these examples provide a strong basis for understanding the reactivity of this compound, specific experimental data for its oxidation and transesterification are not extensively reported in the available literature. Future research in these areas would be beneficial for a more complete characterization of this compound.

Biosynthesis and Natural Distribution in Non Human Biological Systems

Enzymatic Biosynthesis of Fatty Acid Ethyl Esters in Microorganisms (e.g., yeasts)

The microbial production of fatty acid ethyl esters (FAEEs), particularly in yeasts like Saccharomyces cerevisiae, is a well-documented process. These esters are typically secondary metabolites formed during fermentation. medchemexpress.com The core reaction involves the condensation of a fatty acyl-Coenzyme A (acyl-CoA) molecule with ethanol (B145695). hmdb.ca This synthesis is catalyzed by specific enzymes, primarily wax ester synthases (WS) and alcohol acyltransferases (AATs). hmdb.canih.gov

Metabolic engineering has been employed to enhance FAEE production in yeast. nih.gov One strategy involves expressing heterologous wax ester synthase enzymes, such as those from the bacterium Marinobacter hydrocarbonoclasticus, in S. cerevisiae. nih.gov Another approach is to increase the available pool of precursors by up-regulating pathways that produce fatty acyl-CoAs, such as the acetyl-CoA carboxylase (Acc1p) enzyme. hmdb.canih.gov The availability of ethanol is also a critical factor influencing the rate of FAEE synthesis. researchgate.net

In some microorganisms, such as Aspergillus niger, specific enzymes have been identified that can efficiently catalyze the synthesis of short- and medium-chain FAEEs in an aqueous environment, which is significant for industrial applications like the production of flavor compounds in fermented beverages. ebi.ac.uk

| Enzyme | Function | Organism Example | Reference |

|---|---|---|---|

| Wax Ester Synthase (WS) / Acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) | Catalyzes the esterification of fatty acyl-CoAs and alcohols (including ethanol) to form FAEEs. | Marinobacter hydrocarbonoclasticus, Acinetobacter baylyi | hmdb.canih.gov |

| Alcohol Acyltransferase (AAT) | Catalyzes the condensation of acyl-CoAs and alcohols to form esters, typically associated with flavor-active acetate (B1210297) esters but also involved in FAEE synthesis. | Saccharomyces cerevisiae | hmdb.ca |

| Ethanol Hexanoyl Transferase 1 (Eht1) / Ethanol Octanoyl Transferase | Acyl-CoA:ethanol O-acyltransferase with optimal activity toward medium-chain acyl-CoAs (like octanoyl-CoA) to produce FAEEs. Also possesses thioesterase activity. | Saccharomyces cerevisiae | medchemexpress.com |

| Eeb1 | An enzyme with capacity for medium-chain FAEE synthesis and hydrolysis. | Saccharomyces cerevisiae | nih.gov |

Occurrence and Ecological Relevance in Plant Metabolism

While direct identification of ethyl 2-ethylhexadecanoate in plants is not widely reported, its straight-chain isomer, ethyl hexadecanoate (B85987) (also known as ethyl palmitate), has been detected in numerous plant species. hmdb.caebi.ac.uk This compound is recognized as a plant metabolite. ebi.ac.uk For example, ethyl hexadecanoate has been identified as a volatile compound in roasted tigernut oil (Cyperus esculentus) and is found in the ethanolic leaf extract of Calotropis procera. ebi.ac.ukscielo.br It has also been reported for the first time in the wild tomato species Solanum habrochaites and the family Solanaceae.

The ecological relevance of FAEEs in plants is often linked to fruit aroma and flavor. In several new table grape varieties, elevated quantities of ethyl esters, including ethyl hexadecanoate, were detected. google.com These molecules are noted to enrich the floral and fruity bouquet of the grape, which can influence consumption by animals and seed dispersal. google.com Furthermore, ethyl hexadecanoate has been identified as a specialized metabolite produced by Trichoderma koningiopsis, a fungus used as a biocontrol agent, suggesting a potential role in plant-microbe interactions within the ecosystem.

| Plant Species | Common Name | Reference |

|---|---|---|

| Cyperus esculentus | Tigernut | ebi.ac.uk |

| Vitis vinifera / Vitis labrusca | Grape | google.com |

| Solanum habrochaites | Wild Tomato | |

| Calotropis procera | Apple of Sodom | scielo.br |

| Galenia africana | Kraalbos | |

| Capsicum annuum | Pepper |

Detection in Non-Human Animal Models and Non-Human Biological Matrices

FAEEs have been identified in non-human animal models, often in studies related to ethanol metabolism. In a metabonomic investigation of liver profiles from alcohol-dosed rats, several FAEEs were identified as unique markers in the treated group. While this compound was not specified, related compounds like ethyl octadecanoate were detected in the liver samples of alcohol-treated rats but not in the control group, highlighting their formation as ethanol metabolites. Another study noted that ethyl palmitate (ethyl hexadecanoate) can reduce levels of inflammatory markers in endotoxemic rats. medchemexpress.com

Beyond animal models, FAEEs have been studied in other non-human biological matrices. A study on the anaerobic biodegradation of various alkyl esters in marine sediment found that the chemical structure of the ester significantly affects the rate and completeness of its degradation. The study included ethyl hexadecanoate and ethyl octadecanoate, providing insight into their environmental fate in marine ecosystems.

Metabolic Pathways Involving Branched Chain Fatty Acids in Non-Human Systems

The "2-ethyl" group in this compound indicates it is derived from a branched-chain fatty acid (BCFA). The biosynthesis of BCFAs in non-human systems is distinct from that of straight-chain fatty acids. In many organisms, the pathway for BCFA synthesis is linked to the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

The general pathway proceeds as follows:

Primer Synthesis: BCAAs are first de-aminated by branched-chain amino acid transferases (BCATs) to form branched-chain α-keto acids.

Decarboxylation: These keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine, 2-methylbutyryl-CoA from isoleucine).

Elongation: These branched-chain primers are used by fatty acid synthase (FASN) in place of the usual acetyl-CoA primer to initiate fatty acid synthesis. The subsequent elongation steps, involving the addition of malonyl-CoA units, proceed as in straight-chain fatty acid synthesis, resulting in a monomethyl branched-chain fatty acid.

This metabolic route has been described in various non-human systems, including bacteria, the nematode Caenorhabditis elegans, and in mammalian adipose tissues. In C. elegans, the de novo synthesis of specific BCFAs is essential for growth and development. In mammalian brown fat, BCAA catabolism is actively channeled into the synthesis of BCFAs, demonstrating a link between amino acid metabolism and lipid diversity.

Biological Roles and Molecular Interactions in Non Human Contexts

Investigation of Anti-Inflammatory Activities in Animal Models

Studies in animal models, particularly rats, have demonstrated the anti-inflammatory potential of ethyl palmitate, a structurally related compound. While direct studies on ethyl 2-ethylhexadecanoate are less common, the findings on similar fatty acid esters provide valuable insights.

In various experimental rat models, ethyl palmitate has been shown to effectively reduce inflammation. nih.gov For instance, it has been observed to cause a reduction in carrageenan-induced paw edema in rats. nih.gov This anti-inflammatory effect is associated with a decrease in the level of prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudates. nih.gov

Furthermore, in models of lipopolysaccharide (LPS)-induced endotoxemia in rats, ethyl palmitate has been found to lower the plasma levels of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmedchemexpress.com This suggests that its anti-inflammatory action involves the modulation of the systemic inflammatory response. The compound also demonstrated a reduction in the expression of NF-κB in liver and lung tissues, key transcription factors that regulate the inflammatory process, and helped to ameliorate histopathological changes induced by LPS. nih.govmedchemexpress.com

Topical application of ethyl palmitate has also been shown to be effective in reducing croton oil-induced ear edema in rats. nih.gov In this model, it was observed to decrease neutrophil infiltration, as indicated by reduced myeloperoxidase (MPO) activity. nih.gov Neutrophils are key immune cells involved in the acute inflammatory response, and their reduced infiltration points to the compound's ability to modulate local inflammation.

Table 1: Summary of Anti-Inflammatory Effects of Ethyl Palmitate in Rat Models

| Model | Effect of Ethyl Palmitate | Key Findings | References |

| Carrageenan-Induced Paw Edema | Reduction of edema | Decreased prostaglandin E2 (PGE2) levels in exudates | nih.gov |

| Lipopolysaccharide (LPS)-Induced Endotoxemia | Reduction of systemic inflammation | Decreased plasma levels of TNF-α and IL-6; Reduced NF-κB expression in liver and lung | nih.govmedchemexpress.com |

| Croton Oil-Induced Ear Edema | Reduction of local inflammation | Decreased neutrophil infiltration (reduced MPO activity) | nih.gov |

Evaluation of Antiviral Properties against Specific Pathogens

Ethyl palmitate has been identified as an inhibitor of the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes that causes fever and severe joint pain. medchemexpress.com

In cell-based assays, ethyl palmitate demonstrated the ability to inhibit the expression and viral activity of the CHIKV E2 protein. medchemexpress.com The E2 protein is a crucial component of the viral envelope, involved in the attachment of the virus to host cells. By targeting this protein, ethyl palmitate can potentially interfere with the initial stages of viral infection. The reported 50% effective concentration (EC50) for this inhibitory activity was 0.0068 μM, indicating potent antiviral activity in this in vitro system. medchemexpress.com

The mechanism of antiviral action is suggested to involve the blockage of the replication step of the CHIKV life cycle. While the precise molecular interactions are still under investigation, the inhibition of the E2 protein expression is a key finding.

Table 2: Antiviral Activity of Ethyl Palmitate against Chikungunya Virus (CHIKV)

| Parameter | Finding | Reference |

| Target Virus | Chikungunya Virus (CHIKV) | medchemexpress.com |

| Mechanism of Action | Inhibition of CHIKV E2 protein expression and viral activity | medchemexpress.com |

| In Vitro Potency (EC50) | 0.0068 μM | medchemexpress.com |

Roles in Lipid Transport and Cellular Energy Dynamics in Non-Human Organisms

As a fatty acid ester, this compound is inherently linked to lipid metabolism. While specific studies on the 2-ethyl isomer are limited, the behavior of similar long-chain fatty acid ethyl esters (FAEEs) provides a framework for understanding its potential roles.

In a study involving dogs, intravenous administration of ethyl palmitate was found to inhibit the phagocytic function of the reticuloendothelial system (RES). medchemexpress.com The RES, which includes phagocytic cells in the liver and spleen, is involved in clearing substances from the bloodstream. The inhibition of its function suggests that ethyl palmitate can influence the transport and clearance of lipids and other particles from circulation. This study also noted a reduction in liver blood flow. medchemexpress.com

Palmitic acid, the parent fatty acid of ethyl palmitate, constitutes a significant portion of plasma fatty acids in lipoproteins, highlighting its central role in lipid transport. caymanchem.com FAEEs, including ethyl palmitate, are known to be formed in the body following ethanol (B145695) consumption and can impact cellular processes. caymanchem.com

Interactions with Cellular Components and Enzyme Systems in Non-Human Biological Contexts

The interactions of fatty acid esters like ethyl palmitate with cellular components and enzyme systems are multifaceted and can influence various physiological processes.

In the context of inflammation, the reduction of prostaglandin E2 (PGE2) production by ethyl palmitate suggests an interaction with the cyclooxygenase (COX) pathway. nih.gov Prostaglandins are synthesized from fatty acids by COX enzymes, and their inhibition is a common mechanism of anti-inflammatory drugs. Saturated fatty acids have been shown to induce the expression of cyclooxygenase-2 (COX-2). caymanchem.com

Furthermore, the observed decrease in the expression of the transcription factor NF-κB in the liver and lungs of rats treated with ethyl palmitate indicates an interaction with intracellular signaling pathways that regulate inflammation. nih.govmedchemexpress.com NF-κB is a key regulator of genes involved in the immune and inflammatory responses.

In dogs, administration of ethyl palmitate led to hepatocyte degeneration and local necrosis, indicating direct effects on liver cells. medchemexpress.com It is also known that fatty acid ethyl esters can lead to an increase in cytosolic Ca2+ concentration, which can cause injury to pancreatic acinar cells. caymanchem.com This suggests that at certain concentrations, these compounds can disrupt cellular homeostasis.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating ethyl 2-ethylhexadecanoate from a sample matrix, enabling accurate identification and quantification. The choice between gas and liquid chromatography depends on the sample's complexity and the analyte's volatility.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as fatty acid ethyl esters (FAEEs). researchgate.netnih.gov this compound, being an ester of a C18 fatty acid, is amenable to GC-MS analysis. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column.

Research on FAEEs demonstrates that nonpolar or medium-polarity columns, such as those with a dimethylpolysiloxane stationary phase, provide excellent resolution for these compounds. nih.gov The separation is primarily based on the boiling points and polarity of the analytes. The branched structure of this compound would result in a different retention time compared to its straight-chain isomer, ethyl hexadecanoate (B85987) (ethyl palmitate), typically eluting slightly earlier. nih.gov Following separation by GC, the eluted molecules are ionized, commonly by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. tdx.cat This technique is sensitive, with limits of detection often in the nanomolar range, making it suitable for trace analysis in various research applications. nih.gov

Table 1: Typical GC-MS Parameters for FAEE Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| GC Column | DB-5, DB-FFAP, or equivalent (e.g., 30-60 m x 0.25 mm x 0.25 µm) | nih.gov |

| Oven Temperature Program | Initial temp 40-60°C, ramped to 240-250°C | nih.govwiley.com |

| Carrier Gas | Helium or Nitrogen at ~1.0 mL/min | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Detection | Full Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

For less volatile analytes or complex biological matrices where minimal sample preparation is desired, liquid chromatography (LC) is the preferred separation method. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC), is effective for separating long-chain FAEEs. aocs.orgnih.gov

In RP-HPLC, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water. nih.govsielc.com Separation occurs based on the hydrophobicity of the analytes; more nonpolar compounds like this compound are retained longer on the column. The addition of an ethyl group at the C2 position makes this compound slightly less hydrophobic than a C20 straight-chain FAEE, influencing its retention time. Detection can be achieved using UV detectors if the ester is derivatized with a UV-absorbing tag, or more universally with evaporative light-scattering detectors (ELSD) or mass spectrometry. aocs.orggerli.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, making it suitable for quantitative studies in complex samples like plasma or tissue extracts. nih.govnih.gov

Table 2: Example RP-HPLC Conditions for FAEE Separation

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | aocs.orgnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.govedpsciences.org |

| Flow Rate | 1.0 - 2.0 mL/min | aocs.org |

| Detector | UV (with derivatization), ELSD, or Mass Spectrometry (MS) | aocs.orgnih.govedpsciences.org |

| MS Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.gov |

Spectroscopic Characterization Methods

Following isolation, spectroscopic methods are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the ethyl ester group: a quartet around 4.1 ppm (for the -O-CH₂- protons) and a triplet around 1.2 ppm (for the -O-CH₂-CH₃ protons). chemicalbook.com The proton at the C2 position, being adjacent to both the carbonyl group and the ethyl branch, would appear as a multiplet. The long C14 alkyl chain of the hexadecanoyl backbone and the ethyl branch would produce a series of overlapping multiplets in the upfield region (approx. 0.8-1.6 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester would appear furthest downfield, typically around 170-175 ppm. pressbooks.pubresearchgate.net The carbons of the ethoxy group (-O-CH₂-CH₃) would resonate at approximately 60 ppm and 14 ppm, respectively. pressbooks.pub The signal for the C2 carbon would be distinct due to the branching. The remaining methylene (B1212753) (-CH₂-) carbons of the long alkyl chain would produce a cluster of signals around 22-34 ppm, with the terminal methyl carbon appearing at approximately 14 ppm. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~174 |

| -O-CH₂-CH₃ | - | ~60 |

| -O-CH₂-CH₃ | - | ~14.2 |

| -O-CH₂-CH₃ | ~4.1 (quartet) | - |

| -O-CH₂-CH₃ | ~1.2 (triplet) | - |

| C2-H (methine) | ~2.2 (multiplet) | ~45-50 |

| Alkyl Chain (-CH₂-)n | ~1.2-1.6 (multiplet) | ~22-34 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14.0 |

Note: Predicted values are based on spectral data for similar long-chain and branched esters. chemicalbook.compressbooks.pub

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. bepls.comresearchgate.net Another characteristic feature would be the C-O stretching vibrations, which appear as two distinct bands in the 1300-1000 cm⁻¹ region. Strong C-H stretching bands from the numerous alkyl groups would be observed just below 3000 cm⁻¹. researchgate.net

Mass Spectrometry (MS): As a standalone technique or coupled with GC or LC, MS provides the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 312.54 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 312. The fragmentation pattern is highly informative for esters. A characteristic fragment for ethyl esters is the ion resulting from the McLafferty rearrangement, which appears at m/z 88. tdx.cat Other significant fragments would result from the loss of the ethoxy group (-OC₂H₅, loss of 45 amu) to give a peak at m/z 267, and subsequent fragmentations of the alkyl chain. tdx.catbepls.com

Table 4: Key Diagnostic Peaks in IR and MS for this compound

| Technique | Peak/Fragment | Expected Value | Significance |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1735-1750 cm⁻¹ | Ester Carbonyl Group |

| IR Spectroscopy | C-O Stretch | ~1300-1000 cm⁻¹ | Ester C-O Bonds |

| IR Spectroscopy | C-H Stretch | ~2850-2960 cm⁻¹ | Alkyl Groups |

| Mass Spectrometry (EI) | [M]⁺ | m/z 312 | Molecular Ion |

| Mass Spectrometry (EI) | McLafferty Rearrangement | m/z 88 | Characteristic of Ethyl Esters |

| Mass Spectrometry (EI) | [M-OC₂H₅]⁺ | m/z 267 | Loss of Ethoxy Radical |

Development of Quantitative Analytical Methods for Research Applications

For research applications, it is often necessary to quantify the amount of this compound in a sample. Quantitative methods are typically developed using GC-MS or LC-MS/MS due to their high sensitivity and specificity. nih.govnih.gov The core of a robust quantitative method is the use of an appropriate internal standard (IS). nih.gov

For FAEEs, a common strategy is to use a deuterated analog of the analyte (e.g., this compound-d₅) or a structurally similar compound that is not naturally present in the sample, such as an odd-chained FAEE (e.g., ethyl heptadecanoate). nih.govtandfonline.com The IS is added to the sample at a known concentration at the beginning of the sample preparation process. This corrects for any analyte loss during extraction, purification, and injection.

A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the IS. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. sciepub.com This curve is then used to determine the concentration of this compound in unknown samples based on their measured peak area ratios. researchgate.net Such methods have been validated for determining FAEEs in diverse matrices and can achieve low limits of quantification (LOQ), enabling precise measurements for various research studies. nih.govnih.gov

Emerging Research Frontiers and Future Academic Directions

Discovery of Novel Branched Fatty Acid Esters and their Biological Activities

The exploration of branched fatty acid esters has led to the discovery of novel classes of lipids with significant biological activities. A prominent example is the class of branched fatty acid esters of hydroxy fatty acids (FAHFAs), which are naturally present in mammals and possess anti-diabetic and anti-inflammatory properties. bohrium.comnih.govnih.govresearchgate.net

Research has revealed that the specific structure of these esters, including the point of branching, plays a crucial role in their biological function. nih.govnih.gov For instance, FAHFAs with unsaturated acyl chains and branching further from the carboxylate head group tend to be more effective at stimulating insulin (B600854) secretion. nih.govnih.gov Conversely, those with branching closer to the head group often exhibit stronger anti-inflammatory effects. nih.govnih.gov These discoveries suggest that different isomers of branched fatty acid esters could be developed for targeted therapeutic applications in metabolic and immune-related diseases. bohrium.comnih.govnih.gov

The diverse biological activities of branched fatty acid esters are a significant area of ongoing research. Studies have shown that these compounds can influence various cellular processes. For example, certain branched-long-chain monomethyl fatty acids have demonstrated capabilities in cancer cell anti-proliferation, inflammation reduction, and lowering lipid levels. nih.gov The table below summarizes some of the observed biological activities of different classes of branched fatty acid esters.

| Class of Branched Fatty Acid Ester | Observed Biological Activities |

| Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Anti-diabetic, Anti-inflammatory, Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) bohrium.comnih.govnih.govresearchgate.net |

| Branched-Long-Chain Monomethyl Fatty Acids (BLCFA) | Anti-proliferation of cancer cells, Anti-inflammatory, Lipid-lowering nih.gov |

| Glucose Fatty Acid Esters (GEs) | Anticancer, Antibacterial, Insecticidal mdpi.com |

These findings underscore the vast and largely untapped potential of branched fatty acid esters in pharmacology and human health. nih.gov Further research into the myriad of structures within this lipid class is expected to uncover more compounds with unique and potent biological effects. nih.gov

Development of Sustainable and Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards the development of sustainable and environmentally friendly methods for the synthesis of fatty acid esters. Traditional chemical synthesis often relies on harsh conditions and hazardous catalysts. researchgate.net Green chemistry approaches aim to mitigate these issues by utilizing milder reaction conditions, renewable resources, and catalysts that can be easily recovered and reused. researchgate.netcsic.es

One of the most promising green chemistry strategies for ester synthesis is the use of enzymatic catalysts, particularly lipases. csic.esmdpi.com Lipases can catalyze esterification and transesterification reactions under mild conditions and with high selectivity, reducing the formation of unwanted byproducts. csic.esmdpi.com Researchers have successfully used immobilized lipases for the synthesis of various fatty acid esters, including those from waste oils, which contributes to a circular economy. csic.es

Another green approach involves the use of ionic liquids as catalysts. researchgate.net Certain Brønsted acidic ionic liquids have been shown to be effective catalysts for the esterification of fatty acids at room temperature and under solvent-free conditions, offering good to excellent yields. researchgate.net A key advantage of these catalysts is their potential for recovery and reuse without a significant loss of activity. researchgate.net The development of these green synthesis methods is crucial for the sustainable production of branched fatty acid esters like Ethyl 2-ethylhexadecanoate, minimizing the environmental impact of their manufacturing processes.

The table below outlines some of the green chemistry approaches being explored for fatty acid ester synthesis.

| Green Chemistry Approach | Key Features and Advantages |

| Enzymatic Catalysis (e.g., Lipases) | Mild reaction conditions, high selectivity, use of renewable resources (waste oils), reusable catalysts. csic.esmdpi.com |

| Ionic Liquid Catalysis | Can operate at room temperature, solvent-free conditions, good to excellent yields, recyclable catalysts. researchgate.net |

| Visible-Light-Mediated Catalysis | Utilizes light as an energy source, can enable novel reaction pathways. acs.orgacs.org |

These sustainable methodologies are not only environmentally beneficial but also offer potential economic advantages through reduced energy consumption and catalyst recycling.

Elucidation of Environmental Transformations and Bioremediation Potential

Studies on the anaerobic biodegradation of various ester compounds have shown that both the rate and completeness of degradation are affected by their chemical structure. nih.gov For instance, branching in the alcohol or acid moiety of an ester can influence its biodegradability. nih.gov While some complex esters may be more resistant to degradation, others can be broken down by microorganisms. nih.govmcgill.ca The process of biodegradation typically involves the enzymatic hydrolysis of the ester bond, which is a common mechanism for the breakdown of polyesters as well. mcgill.ca

Microbial degradation is a promising avenue for the bioremediation of environments contaminated with esters. nih.gov Various microorganisms, including bacteria and fungi, possess enzymes like lipases and esterases that can hydrolyze ester bonds. nih.gov The initial step in the breakdown of many esters is the cleavage of the alkyl side chains. nih.gov The efficiency of this process can depend on the length and structure of these chains. nih.gov Research in this area aims to identify and engineer microorganisms with enhanced capabilities for degrading a wide range of esters, including those with more complex, branched structures. nih.gov

The table below summarizes factors that can influence the environmental transformation and bioremediation of esters.

| Factor | Influence on Biodegradation |

| Chemical Structure | Branching, chain length, and presence of unsaturated bonds can affect the rate and extent of biodegradation. nih.gov |

| Microbial Activity | The presence of microorganisms with appropriate enzymes (e.g., lipases, esterases) is crucial for hydrolysis of the ester bond. nih.gov |

| Environmental Conditions | Factors such as the presence of oxygen (aerobic vs. anaerobic conditions) can determine the degradation pathway. nih.gov |

Future research will likely focus on identifying the specific microbial pathways involved in the degradation of branched esters and optimizing conditions for their efficient bioremediation.

Computational Modeling and Simulation Studies of Branched Ester Properties and Interactions

Computational modeling and molecular simulations have become indispensable tools in chemical research, offering a way to understand the properties and behaviors of molecules at an atomic level. nih.gov For branched fatty acid esters, these computational approaches provide valuable insights that complement experimental studies.

Molecular dynamics simulations can be used to predict various physicochemical properties of esters, such as their density and viscosity, and how these properties are influenced by factors like temperature and molecular structure. nih.govmdpi.com These simulations can also provide a detailed picture of the molecular ordering and interactions in the liquid phase. nih.gov For example, simulations have been used to understand how the branching of the carbon skeleton in an alcohol affects the properties of the resulting fatty acid ester. mdpi.com

Furthermore, computational methods are employed to study the interactions of esters with biological molecules. By modeling the docking of these compounds to the active sites of enzymes or receptors, researchers can predict their potential biological activity and guide the design of new molecules with desired functions. nih.gov For instance, density functional theory (DFT) studies can elucidate the electronic structure and reactivity of esters, helping to understand their chemical stability and potential reaction mechanisms. nih.gov

The table below highlights the applications of computational modeling in the study of fatty acid esters.

| Computational Method | Application in Ester Research |

| Molecular Dynamics (MD) Simulations | Prediction of physicochemical properties (density, viscosity), understanding of molecular ordering and interactions. nih.govmdpi.com |

| Density Functional Theory (DFT) | Elucidation of electronic structure, chemical reactivity, and reaction mechanisms. nih.gov |

| Molecular Docking | Prediction of binding affinity and interactions with biological targets (enzymes, receptors). nih.gov |

As computational power continues to increase and simulation methods become more sophisticated, the role of these in silico studies in accelerating the discovery and development of novel branched fatty acid esters is expected to grow significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.